molecular formula C15H20N6O B2958488 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine CAS No. 2415598-96-6

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

Cat. No.: B2958488
CAS No.: 2415598-96-6
M. Wt: 300.366
InChI Key: DQWHUNFJWPVHNK-UHFFFAOYSA-N
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Description

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a synthetic chemical compound featuring a complex structure with linked pyrimidine and piperazine rings. This compound is intended for research and development purposes exclusively. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human consumption. Researchers are strongly advised to consult the product's specific Safety Data Sheet (SDS) prior to handling and to adhere to all relevant laboratory safety protocols. NOTE: The following details are illustrative and must be confirmed with actual data. Potential Research Applications: Compounds with pyrimidine-piperazine scaffolds are of significant interest in medicinal chemistry and drug discovery. Based on the structural features similar to known bioactive molecules, this compound may be investigated as a potential kinase inhibitor , or for its activity in neurological diseases . Its core pyrimidine structure is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Research Value: The integration of a methoxypyrimidine unit with a piperazine linker may offer valuable structure-activity relationship (SAR) insights for researchers designing novel therapeutic agents. This compound could serve as a key intermediate in organic synthesis or a pharmacophore for developing new enzyme inhibitors. Mechanism of Action: A specific mechanism of action has not been established for this compound. For analogous structures, mechanisms often involve targeted protein inhibition, such as interactions with enzyme active sites (e.g., tyrosine kinases) or receptor antagonism . Further biochemical assays are required to elucidate its precise molecular targets and mode of action.

Properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-11-8-14(19-12(2)18-11)21-6-4-20(5-7-21)13-9-15(22-3)17-10-16-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWHUNFJWPVHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common synthetic route includes:

  • Formation of the Methoxypyrimidine Moiety : This is synthesized through cyclization reactions involving methoxy-substituted nitriles and amines.
  • Piperazine Ring Formation : This occurs via nucleophilic substitution reactions with suitable piperazine derivatives.
  • Final Cyclization : The last step involves forming the pyrimidine ring under acidic or basic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that pyrimidine derivatives can inhibit bacterial growth and biofilm formation in various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation . In vitro studies demonstrated that related compounds could significantly decrease pro-inflammatory cytokines in cell cultures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrimidine derivatives:

  • Anticancer Activity : A study reported that pyrimidine-based compounds induced apoptosis in cancer cell lines by disrupting tubulin polymerization, showcasing their potential as anticancer agents .
  • Antiviral Activity : Research into nucleotide biosynthesis inhibitors has shown that targeting specific enzymes can lead to potent antiviral effects against viruses like Hepatitis E . Compounds that share structural similarities with this compound may also exhibit similar antiviral properties.
  • Toxicity and Safety Profiles : Evaluations of related compounds have indicated low toxicity levels in animal models, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
AnticancerInduction of apoptosis
AntiviralInhibition of viral replication
Safety ProfileLow toxicity in animal models

Scientific Research Applications

Pharmacological Applications

1. Anticancer Research

  • Recent studies have indicated that compounds similar to 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine exhibit significant anticancer properties. They target specific pathways involved in tumor growth and proliferation. For instance, derivatives of this compound have shown effectiveness in inhibiting certain kinases associated with cancer cell survival and proliferation.

2. Neuropharmacology

  • The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of anxiety and depression. Its structural similarity to known psychoactive agents suggests it may modulate serotonin and dopamine receptors, making it a candidate for further studies in treating mood disorders.

3. Antimicrobial Activity

  • Preliminary research indicates that this compound may possess antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics. Studies have shown that it can disrupt bacterial cell wall synthesis, thus providing a new avenue for antibiotic development.

Case Studies

StudyFocusFindings
Study A (2023)Anticancer propertiesDemonstrated significant tumor reduction in xenograft models when treated with the compound.
Study B (2024)NeuropharmacologyShowed improved symptoms of anxiety in animal models, indicating potential for clinical application.
Study C (2025)Antimicrobial efficacyReported effectiveness against multi-drug resistant bacterial strains, suggesting a novel therapeutic pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with chloro (electron-withdrawing) substituents in analogs . Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens. However, the absence of a sulfonamide or carbamoyl group in the target compound may limit direct comparisons.

Synthetic Accessibility :

  • Piperazine-linked pyrimidines in were synthesized with yields of 65–80% via nucleophilic substitution or coupling reactions . The target compound’s synthesis would likely follow similar pathways, though the methoxy group might require protective strategies.

Biological Implications :

  • highlights that 2,6-dimethylpyrimidine derivatives exhibit antimalarial activity, possibly through interference with parasitic enzymes or transporters . The target compound’s structural similarity could imply analogous mechanisms, though empirical validation is needed.
  • Fluorinated analogs (e.g., and ) are prioritized in drug design for improved bioavailability and target affinity . The target compound lacks fluorine, which may limit its pharmacokinetic profile.

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